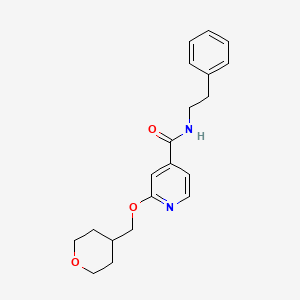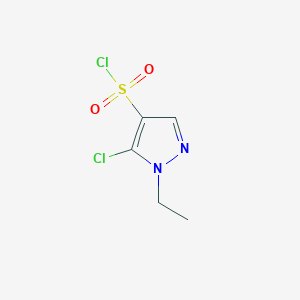![molecular formula C16H12BrN3O2S B2957587 N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide CAS No. 313262-06-5](/img/structure/B2957587.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide” is a compound that has been synthesized and studied for its various biological activities . It’s part of a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides .
Synthesis Analysis
The compound was synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The newly synthesized compounds were evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compound was found to have moderate to good activities in various bioassays . In urease inhibition, all compounds were found more active than the standard used .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were determined using various spectroscopic techniques . The compound was found to have a high melting point .Scientific Research Applications
Antitumor Activity
Benzothiazole derivatives, including N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide, have been evaluated for their effectiveness against cancer-causing cells . They have shown anti-proliferative activities on HepG2 and MCF-7 cell lines .
Antimicrobial Activity
These compounds have demonstrated significant antimicrobial activity. A novel series of 2-[4-(4- substitutedbenzamido/phenylacetamido)phenyl] benzothiazole derivatives were synthesized and evaluated for antibacterial and antifungal activities against various bacteria and fungi .
Anti-inflammatory Activity
Benzothiazole derivatives have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticonvulsant Activity
The benzothiazole nucleus and its derivatives process various types of biological actives such as anticonvulsant . This suggests potential applications in the treatment of neurological disorders like epilepsy.
Antidiabetic Activity
Benzothiazole derivatives have also been found to exhibit antidiabetic activity . This suggests potential applications in the treatment of diabetes.
Urease Inhibition
A new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for various biological activities, including urease inhibition . In urease inhibition, all compounds were found more active than the standard used .
Mechanism of Action
Target of Action
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide, a benzothiazole derivative, primarily targets enzymes like cyclo-oxygenase (COX) and urease . These enzymes play crucial roles in various biological processes. COX is involved in the biosynthesis of prostaglandins, which mediate inflammation and pain . Urease, on the other hand, is associated with the pathogenesis induced by Helicobacter pylori, which can lead to peptic ulcers and may even result in stomach cancer .
Mode of Action
The compound interacts with its targets, inhibiting their activity. For instance, it inhibits COX, thereby reducing the production of prostaglandins and alleviating inflammation and pain . It also exhibits significant urease inhibitory activities , which can help in managing Helicobacter pylori infections.
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting COX. This results in decreased production of prostaglandins, which are derived from arachidonic acid through the action of COX . By inhibiting urease, the compound disrupts the urea cycle, affecting the survival and virulence of Helicobacter pylori .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys .
Result of Action
The inhibition of COX results in reduced inflammation and pain . The compound’s urease inhibitory activity can lead to decreased virulence of Helicobacter pylori, potentially aiding in the treatment of peptic ulcers and reducing the risk of stomach cancer .
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c1-9(21)18-10-6-7-13-14(8-10)23-16(19-13)20-15(22)11-4-2-3-5-12(11)17/h2-8H,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRBYUOEOPXKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2957507.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2957508.png)

![N-(2-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2957511.png)
![5-amino-N-(4-ethylphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957512.png)


![1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide](/img/structure/B2957515.png)
![4-chloro-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2957516.png)



![methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B2957526.png)